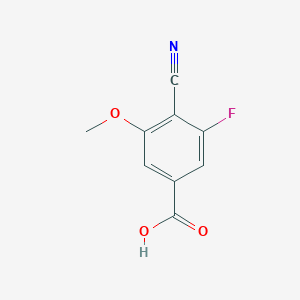

4-Cyano-3-fluoro-5-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyano-3-fluoro-5-methoxybenzoic acid: is an organic compound with the molecular formula C9H6FNO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a methoxy group (-OCH3) attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group (-NO) at the desired position.

Reduction: The nitro group is then reduced to an amino group (-NH) using reducing agents such as iron powder and hydrochloric acid.

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyano-3-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution: Products with the fluoro group replaced by other functional groups.

Reduction: 4-Amino-3-fluoro-5-methoxybenzoic acid.

Hydrolysis: 4-Carboxy-3-fluoro-5-methoxybenzoic acid.

Aplicaciones Científicas De Investigación

4-Cyano-3-fluoro-5-methoxybenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Cyano-3-fluoro-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The fluoro and methoxy groups can also affect the compound’s lipophilicity and metabolic stability.

Comparación Con Compuestos Similares

4-Cyano-3-fluorobenzoic acid: Lacks the methoxy group, which may affect its reactivity and applications.

3-Fluoro-4-methoxybenzoic acid:

4-Cyano-3-methoxybenzoic acid: Lacks the fluoro group, which can influence its chemical behavior and applications.

Uniqueness: 4-Cyano-3-fluoro-5-methoxybenzoic acid is unique due to the combination of the cyano, fluoro, and methoxy groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for various research and industrial applications.

Actividad Biológica

4-Cyano-3-fluoro-5-methoxybenzoic acid (CAS No. 1805456-35-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C10H8FNO3

- Molecular Weight : 219.18 g/mol

- Structure : The compound features a benzoic acid core with a cyano group at the para position, a fluorine atom at the meta position, and a methoxy group at the ortho position.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Properties : A study demonstrated that this compound exhibited significant antibacterial activity against various Gram-positive bacteria. The mechanism was linked to the compound's ability to interfere with DNA synthesis in bacterial cells, making it a potential candidate for antibiotic development.

- Kinase Inhibition : Research indicated that this compound effectively inhibited certain kinases involved in cell proliferation and survival pathways. This inhibition could lead to decreased proliferation of cancer cells, suggesting its potential use in cancer therapy.

- Neuroprotective Effects : Investigations into the neuroprotective properties revealed that this compound could modulate NMDA receptor activity, providing protection against excitotoxicity associated with neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Cyano-2-fluorobenzoic acid | Similar cyano and fluoro groups | Different positioning of functional groups |

| 3-Fluoro-5-methoxybenzoic acid | Methoxy and fluoro groups | Lacks cyano group; different biological activity |

| 4-Methoxybenzoic acid | Only methoxy group | No cyano or fluoro substituents; lower activity |

Propiedades

IUPAC Name |

4-cyano-3-fluoro-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBYPGRDGVOODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.